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Compound of Interest

3-lodo-1H-indazole-5-carboxylic
Compound Name: d
aci

Cat. No.: B1326384

CAS Number: 885521-46-0

This technical guide provides a comprehensive overview of 3-lodo-1H-indazole-5-carboxylic
acid, a key building block in contemporary drug discovery and development. Aimed at
researchers, scientists, and professionals in the pharmaceutical industry, this document details
the compound's physicochemical properties, synthesis, spectral data, and its significant role as
an intermediate in the synthesis of targeted therapeutics, particularly PARP inhibitors like
Niraparib.

Chemical and Physical Properties

3-lodo-1H-indazole-5-carboxylic acid is a solid organic compound with the molecular formula
CsHsIN202 and a molecular weight of 288.04 g/mol .[1] A summary of its key physicochemical
properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-lodo-1H-indazole-5-carboxylic acid
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Property Value Reference
CAS Number 885521-46-0

Molecular Formula CsHsIN20:2 [1]
Molecular Weight 288.04 g/mol [1]

Physical Form Solid

Boiling Point 512.1 °C at 760 mmHg

Storage Temperature 4 °C, protect from light

Purity Typically >98%

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of 3-lodo-1H-indazole-
5-carboxylic acid is not readily available in the public domain, a plausible synthetic route can
be inferred from the preparation of structurally similar compounds, such as its 6-carboxylic acid
isomer. The synthesis of indazole compounds is an active area of research due to their
significant pharmaceutical applications, with most being accessible only through artificial
synthesis.[2]

A general approach to the indazole core involves the cyclization of appropriately substituted
phenylhydrazines. For the target molecule, a potential synthetic pathway, outlined in the
workflow diagram below, would likely start from a substituted toluene derivative, proceed
through nitration, oxidation, reduction, diazotization, and finally cyclization and iodination steps.

A detailed, analogous experimental protocol for the synthesis of a related compound, methyl
1H-indazole-6-carboxylate, which is then iodinated, is described as follows:

Synthesis of methyl 1H-indazole-6-carboxylate:

e Reduction of the nitro group: 4-methyl-3-nitrobenzoic acid methyl ester (15.0 g, 25.6 mmol)
is dissolved in methanol (60 mL) in a reaction vessel. Palladium on carbon (0.5 g) is added,
and the mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours.
The reaction progress is monitored by thin-layer chromatography (TLC).[2]
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» Work-up: Upon completion, the mixture is filtered, and the filtrate is evaporated to dryness to
yield the crude 4-methyl-3-aminobenzoic acid methyl ester.[2]

o Diazotization and Cyclization: The crude amine is then subjected to diazotization followed by
cyclization to form the indazole ring. The crude product is dissolved in methanol (50 mL), and
sodium carbonate (35.0 g, 47.2 mmol) is added. The reaction is stirred for 1 hour.[2]

o Extraction and Purification: The solvent is removed under reduced pressure, and water (150
mL) is added. The aqueous layer is extracted with ethyl acetate (3 x 60 mL). The combined
organic extracts are washed with saturated aqueous sodium chloride solution (2 x 50 mL),
dried over anhydrous sodium sulfate, and evaporated to yield the crude methyl 1H-indazole-
6-carboxylate.[2]

lodination to form methyl 3-iodo-1H-indazole-6-carboxylate:

e Reaction Setup: Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) is dissolved in
methanol (50 mL) in a reaction vessel, and sodium hydroxide (0.8 g, 20.0 mmol) is added
with stirring.[2]

« lodination: lodine (5.2 g, 20.0 mmol) is added in portions at room temperature over 30
minutes. The reaction is allowed to proceed for 1 hour, with monitoring by TLC.[2]

o Work-up and Isolation: The filtrate is evaporated to dryness. A saturated aqueous solution of
sodium sulfite (45 mL) is added to the residue, and the mixture is stirred for 30 minutes,
leading to the precipitation of a solid. The solid is collected by filtration and dried to afford the
final product as a light yellow solid.[2]

A similar strategy, starting with 4-methyl-3-nitrobenzoic acid and following a parallel reaction
sequence, would be a logical approach to synthesize 3-lodo-1H-indazole-5-carboxylic acid.

Spectroscopic Data

Detailed, publicly available spectral data for 3-lodo-1H-indazole-5-carboxylic acid is limited.
However, characteristic spectral features can be predicted based on its structure and the
known spectra of related compounds.
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Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very
broad O-H stretching band from approximately 2500 to 3300 cm~! due to strong hydrogen
bonding.[3] A sharp, intense C=0 stretching absorption is expected around 1700-1725 cm~1.[3]
Additional peaks corresponding to the aromatic C-H and C=C stretching, and C-I stretching
would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton spectrum would show signals in the aromatic region corresponding to
the protons on the benzene ring of the indazole core. A downfield, broad singlet for the
carboxylic acid proton (typically >10 ppm) and another for the N-H proton of the indazole ring
would be expected.

e 13C NMR: The carbon spectrum would display signals for the eight carbon atoms in the
molecule, including a characteristic signal for the carboxylic acid carbonyl carbon (typically
>170 ppm) and signals for the aromatic and indazole ring carbons.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the compound's molecular weight (288.04 g/mol ).[4] Fragmentation patterns would likely
involve the loss of the carboxylic acid group and potentially the iodine atom. PubChemLite
predicts a monoisotopic mass of 287.93958 Da.[4]

Role in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the
design of kinase inhibitors and other therapeutic agents.[5] Indazole derivatives are known to
possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-
bacterial properties.[5]

Key Intermediate for PARP Inhibitors:

3-lodo-1H-indazole-5-carboxylic acid and its derivatives are crucial intermediates in the
synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer
therapies. One of the most notable applications is in the synthesis of Niraparib, a
PARP1/PARP?2 inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal
cancer. The inactive main metabolite of Niraparib is the carboxylic acid derivative, highlighting
the importance of this functional group in the molecule's metabolism.[6] The development of
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PARP inhibitors like Niraparib represents a significant advancement in personalized medicine,
particularly for patients with BRCA mutations.[7]

The general workflow for the utilization of 3-lodo-1H-indazole-5-carboxylic acid in the
synthesis of a PARP inhibitor is depicted in the following diagram.
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Workflow: 3-lodo-1H-indazole-5-carboxylic acid in Drug Synthesis
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Caption: Synthetic workflow from starting materials to a final drug product.
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Conclusion

3-lodo-1H-indazole-5-carboxylic acid is a valuable and versatile building block for the
synthesis of complex, biologically active molecules. Its indazole core and strategically placed
functional groups—the carboxylic acid for amide coupling and the iodo group for cross-coupling
reactions—make it an important intermediate in the development of novel therapeutics,
particularly in the field of oncology. Further research into streamlined and scalable synthetic
routes for this compound will undoubtedly facilitate the discovery of next-generation targeted
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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